molecular formula C11H15N5O4S B13437323 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

Cat. No.: B13437323
M. Wt: 313.34 g/mol
InChI Key: BNMGNOHWLDCZKX-KVQBGUIXSA-N
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Description

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides. This compound is structurally related to guanosine, a nucleoside that plays a crucial role in various biological processes, including DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization, distillation, and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted purine derivatives. These products can have different biological and chemical properties compared to the parent compound .

Scientific Research Applications

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleic acid metabolism and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved may include signal transduction, DNA replication, and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other similar nucleosides .

Properties

Molecular Formula

C11H15N5O4S

Molecular Weight

313.34 g/mol

IUPAC Name

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4S/c1-21-11-13-7-8(14-10(12)15-9(7)19)16(11)6-2-4(18)5(3-17)20-6/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t4-,5+,6+/m0/s1

InChI Key

BNMGNOHWLDCZKX-KVQBGUIXSA-N

Isomeric SMILES

CSC1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=C(NC2=O)N

Canonical SMILES

CSC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N

Origin of Product

United States

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